molecular formula C6H3F2I B1296105 1,4-Difluoro-2-iodobenzene CAS No. 2265-92-1

1,4-Difluoro-2-iodobenzene

Cat. No. B1296105
CAS RN: 2265-92-1
M. Wt: 239.99 g/mol
InChI Key: WBYVNDUCUMNZPM-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-iodobenzene is a colorless to light yellow or light red clear liquid . It is a halogenated benzene derivative, also known as 2,5-difluoro-1-iodobenzene .


Molecular Structure Analysis

The molecular formula of 1,4-Difluoro-2-iodobenzene is C6H3F2I . The molecular weight is 239.99 . The structure includes a benzene ring with two fluorine atoms and one iodine atom attached to it .


Chemical Reactions Analysis

The UV photochemistry of various fluorinated iodobenzenes, including 1,4-Difluoro-2-iodobenzene, has been investigated . Excitations to and predissociation of ππ* excited states provide additional routes to I products .


Physical And Chemical Properties Analysis

1,4-Difluoro-2-iodobenzene is a liquid at 20°C . It has a boiling point of 183°C and a flash point of 85°C . The specific gravity is 2.01 at 20/20°C , and the refractive index is 1.56 .

Scientific Research Applications

Efficient Synthesis Methods

  • Synthesis of Derivatives: 1,4-Difluoro-2-iodobenzene derivatives are synthesized using regioselective bromination, ortho-metalation, and halogen/metal permutations. These derivatives are highly valuable as intermediates in organic transformations, particularly for reactions involving benzynes (Diemer, Leroux, & Colobert, 2011).

Halogenation and Substitution Reactions

  • Deprotonation and Functionalization: Research compares the behavior of different difluorobenzenes towards strong bases, revealing insights into the formation of dihalobenzoic acids and other derivatives through a series of halogenation, metalation, and carboxylation reactions (Heiss, Marzi, & Schlosser, 2003).

Hypervalent Iodine Compounds

  • Formation of Hypervalent Compounds: Sterically crowded 1,4-diiodobenzene is used to prepare di-hypervalent iodine compounds, which have potential applications as recyclable reagents, materials precursors, and Lewis acids (Li, Smith, Gembicky, Rheingold, & Protasiewicz, 2022).

Biodegradation

  • Microbial Degradation: The biodegradation of difluorobenzenes, including 1,4-Difluoro-2-iodobenzene, is studied in relation to their use as intermediates in industrial synthesis. A microbial strain, Labrys portucalensis, is identified for its capability to degrade these compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Electronic and Structural Analysis

  • Vibrational Spectra: The vibrational spectra of 1,5-Difluoro-2,4-dinitrobenzene, a related compound, are studied using Fourier transform infrared and Raman spectroscopy, providing insights into molecular structures and vibrations relevant to difluorobenzenes (Seshadri & Padmavathy, 2017).

Organometallic Chemistry

  • Fluorobenzene Solvents: Fluorobenzenes, including 1,4-Difluoro-2-iodobenzene, are recognized as versatile solvents in organometallic chemistry, offering insights into binding strength and reactivity with transition metal complexes (Pike, Crimmin, & Chaplin, 2017).

Safety And Hazards

1,4-Difluoro-2-iodobenzene is a combustible liquid . It can cause skin irritation and serious eye irritation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If skin or eye irritation occurs, get medical advice or attention .

Future Directions

The UV photochemistry of 1,4-Difluoro-2-iodobenzene and other fluorinated iodobenzenes is a topic of ongoing research . The understanding of these processes can have implications in various fields, including materials science and pharmaceuticals .

properties

IUPAC Name

1,4-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2I/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYVNDUCUMNZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278835
Record name 1,4-Difluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2-iodobenzene

CAS RN

2265-92-1
Record name 2265-92-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Difluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Difluoro-2-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Rausis, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
Six different fluoroarenes were submitted to the same transformations. Direct deprotonation with alkyllithium or lithium dialkylamide as reagents and subsequent carboxylation afforded …
K Durka, S Lulinski, J Serwatowski, K Wozniak - Organometallics, 2014 - ACS Publications
The solid-state and solution structural properties and acidity of a series of fluorinated 1,2-phenylenediboronic acids were investigated. Solution NMR studies indicate that these …
Number of citations: 23 pubs.acs.org
Y Zhou, Q Zeng, L Zhang - Synthetic Communications, 2017 - Taylor & Francis
An efficient cesium carbonate-mediated synthesis of phenothiazine derivatives from S-2-acetamidophenyl ethanethioates and ortho-dihaloarenes has been developed. This protocol …
Number of citations: 7 www.tandfonline.com
E Dimitrijevic - 2014 - search.proquest.com
Noncovalent and reversible covalent interactions are of central importance to the fields of catalysis and supramolecular chemistry. The work presented in this thesis focuses on our …
Number of citations: 3 search.proquest.com

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